molecular formula C19H22N6O B7358757 3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one

3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one

Cat. No. B7358757
M. Wt: 350.4 g/mol
InChI Key: BWWIYYVMFRDQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one, also known as KPT-8602, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one binds to the cysteine residue in the cargo-binding groove of XPO1, preventing the export of tumor suppressor proteins such as p53, BRCA1, and FOXO. This leads to the accumulation of these proteins in the nucleus, which triggers cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various types of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. It has also been shown to inhibit tumor growth in xenograft models of these cancers. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one is its specificity for XPO1, which makes it a promising candidate for cancer therapy with minimal side effects. However, its efficacy and safety in humans are yet to be determined, and further studies are needed to optimize its dosage and delivery methods.

Future Directions

Future studies on 3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one should focus on its efficacy and safety in clinical trials. In addition, its potential for combination therapy with other chemotherapeutic agents should be explored. Further studies should also investigate the mechanism of resistance to this compound and develop strategies to overcome it. Finally, the development of more potent and selective XPO1 inhibitors should be pursued.

Synthesis Methods

The synthesis of 3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one involves the reaction of 2-bromo-1-(2-methylpyrimidin-4-yl)methylpiperidin-3-one with 1-(1H-indazol-6-ylmethyl) piperazine in the presence of a base. The resulting compound is then purified using column chromatography to obtain this compound in high yields.

Scientific Research Applications

3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the nuclear export protein XPO1, which is overexpressed in many types of cancer cells. By inhibiting XPO1, this compound can prevent the export of tumor suppressor proteins out of the nucleus, leading to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-13-20-7-6-16(23-13)12-25-8-2-3-17(19(25)26)21-10-14-4-5-15-11-22-24-18(15)9-14/h4-7,9,11,17,21H,2-3,8,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWIYYVMFRDQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CN2CCCC(C2=O)NCC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.